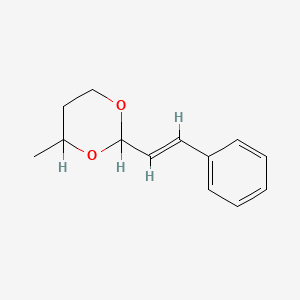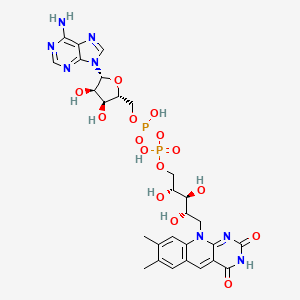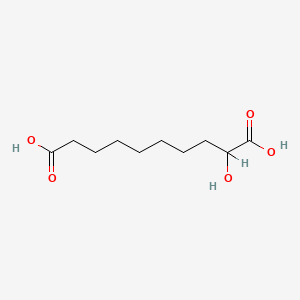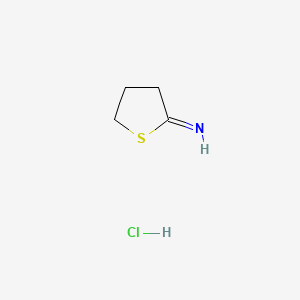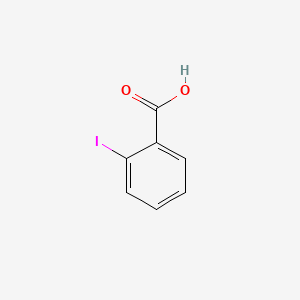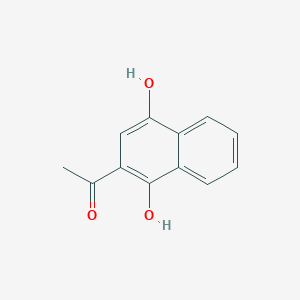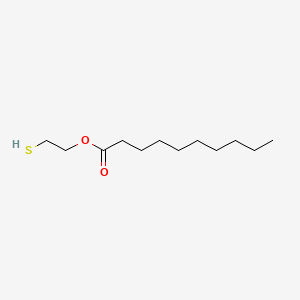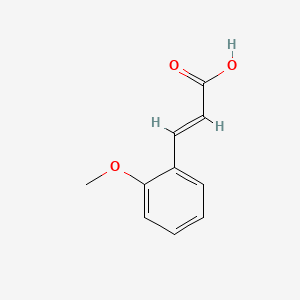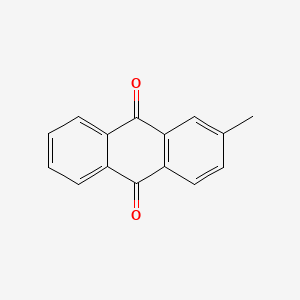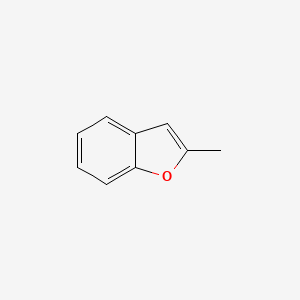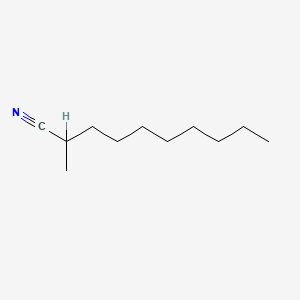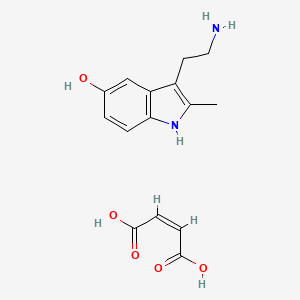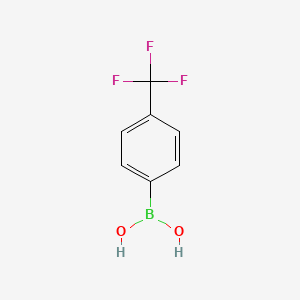
4-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
4-(Trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H6BF3O2 . It is a derivative of phenylboronic acid where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Wissenschaftliche Forschungsanwendungen
Chemie: 4-(Trifluormethyl)phenylboronsäure wird in der organischen Synthese zur Bildung komplexer Moleküle verwendet. Sie ist ein Schlüsselreagenz in der Synthese von Pharmazeutika, Agrochemikalien und Werkstoffen .
Biologie und Medizin: In der medizinischen Chemie wird diese Verbindung zur Synthese biologisch aktiver Moleküle, einschließlich potenzieller Medikamentenkandidaten, verwendet. Ihre Fähigkeit, stabile Kohlenstoff-Kohlenstoff-Bindungen zu bilden, macht sie wertvoll bei der Entwicklung neuer Therapeutika .
Industrie: In der Industrie wird this compound bei der Produktion von Polymeren, elektronischen Materialien und Spezialchemikalien verwendet. Ihre einzigartige Reaktivität und Stabilität machen sie für verschiedene Anwendungen geeignet .
5. Wirkmechanismus
Der Wirkmechanismus von this compound bei Suzuki-Miyaura-Kreuzkupplungsreaktionen umfasst mehrere wichtige Schritte:
Oxidative Addition: Der Palladiumkatalysator unterliegt einer oxidativen Addition mit dem Arylhalogenid, wodurch ein Palladium-Aryl-Komplex gebildet wird.
Transmetallierung: Die Boronsäure überträgt ihre Arylgruppe auf den Palladiumkomplex, wodurch eine neue Palladium-Aryl-Bindung gebildet wird.
Reduktive Eliminierung: Der Palladiumkatalysator unterliegt einer reduktiven Eliminierung, wodurch das gekoppelte Produkt freigesetzt und der Palladiumkatalysator regeneriert wird.
Wirkmechanismus
Target of Action
The primary target of 4-(Trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
4-(Trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-(Trifluoromethyl)phenylboronic acid, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may be influenced by the specific conditions of these reactions.
Result of Action
The result of the action of 4-(Trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various compounds, including those with antitumor activity .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Safety and Hazards
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 4-(Trifluormethyl)phenylboronsäure kann auf verschiedene Weise synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Brom-1-(trifluormethyl)benzol mit einem Boronsäureester in Gegenwart eines Palladiumkatalysators. Die Reaktion verläuft typischerweise unter milden Bedingungen und liefert die gewünschte Boronsäure .
Industrielle Herstellungsverfahren: In industriellen Umgebungen erfolgt die Produktion von this compound häufig unter Verwendung großtechnischer Suzuki-Miyaura-Kupplungsreaktionen. Diese Reaktionen werden in Reaktoren durchgeführt, wobei Temperatur, Druck und Katalysatorkonzentration präzise gesteuert werden, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-(Trifluormethyl)phenylboronsäure durchläuft verschiedene chemische Reaktionen, darunter:
Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion bildet Kohlenstoff-Kohlenstoff-Bindungen zwischen der Boronsäure und einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators.
Palladium-katalysierte direkte Arylierung: Diese Reaktion beinhaltet die direkte Arylierung von Heteroarenen unter Verwendung der Boronsäure als Kupplungspartner.
Oxidative Heck-Reaktion: Diese Reaktion koppelt die Boronsäure mit Alkenen in Gegenwart eines Palladiumkatalysators und eines Oxidationsmittels.
Häufige Reagenzien und Bedingungen:
Katalysatoren: Palladium-basierte Katalysatoren werden in diesen Reaktionen häufig verwendet.
Lösungsmittel: Häufige Lösungsmittel sind Tetrahydrofuran, Dimethylformamid und Toluol.
Hauptprodukte:
Aryl-Aryl-Kupplungsprodukte: Entstehen bei Suzuki-Miyaura-Reaktionen.
Aryl-Heteroaryl-Kupplungsprodukte: Entstehen bei direkten Arylierungsreaktionen.
Aryl-Alken-Kupplungsprodukte: Entstehen bei oxidativen Heck-Reaktionen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phenylboronsäure: Fehlt die Trifluormethylgruppe, wodurch sie in bestimmten Kreuzkupplungsreaktionen weniger reaktiv ist.
4-Methoxyphenylboronsäure: Enthält eine Methoxygruppe anstelle einer Trifluormethylgruppe, was zu unterschiedlichen elektronischen Eigenschaften führt.
4-Fluorphenylboronsäure: Enthält ein Fluoratom anstelle einer Trifluormethylgruppe, was zu unterschiedlicher Reaktivität führt.
Eindeutigkeit: 4-(Trifluormethyl)phenylboronsäure ist aufgrund der Anwesenheit der Trifluormethylgruppe einzigartig, die ihre Reaktivität und Stabilität in Kreuzkupplungsreaktionen erhöht. Dies macht sie zu einem wertvollen Reagenz bei der Synthese komplexer organischer Moleküle .
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMFIOZYDASRRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370278 | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128796-39-4 | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128796-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(trifluoromethyl)phenylboronic acid (4TP) in battery technology?
A1: 4-(Trifluoromethyl)phenylboronic acid (4TP) shows promise as a cost-efficient film-forming additive for high-voltage lithium-ion batteries. Specifically, it enhances the long-term cycle stability of lithium–nickel–manganese oxide (LNMO) cathodes by improving the interphasial stability between the cathode and electrolyte. []
Q2: How does 4TP improve the performance of LNMO cathodes?
A2: While the exact mechanism is not fully elucidated in the provided abstracts, 4TP likely forms a protective film on the LNMO cathode surface. This film could act as a barrier against unwanted side reactions between the electrolyte and the cathode, especially at high voltages, thus improving the battery's cycle life and capacity retention. []
Q3: Beyond batteries, what other applications does 4TP have in chemical synthesis?
A3: 4TP acts as a protecting group for the 2′,3′-cis-diol moiety in ribonucleosides, facilitating the synthesis of disaccharide nucleosides. The boronic ester formed with 4TP is easily removable, allowing for regioselective modifications at the 5’-hydroxyl group of the ribonucleoside. []
Q4: Are there any structural characterizations of 4TP or its complexes available?
A4: While the provided abstracts don't offer specific spectroscopic data, they mention that the formation of the boronic ester between uridine and 4TP was confirmed using 1H, 11B, and 19F NMR spectroscopy. [] Additionally, research exists on the crystal structure of a 4TP complex with 4-picoline. []
Q5: Does 4TP have any impact on the anode performance in batteries?
A5: Yes, research indicates that 4TP not only benefits the cathode but also positively affects the anode. It was observed to enhance the rate performance of graphite anodes, suggesting its potential for improving the overall performance of lithium-ion batteries. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
